![molecular formula C31H31Cl2N5O4 B12630102 1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-](/img/structure/B12630102.png)
1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and several functional groups that contribute to its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of Chlorine Atoms: Chlorination of the quinoxaline core can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Acetamide Group: This step involves the reaction of the chlorinated quinoxaline with an appropriate acetamide derivative.
Formation of the Biphenyl and Morpholine Substituents: These groups can be introduced through nucleophilic substitution reactions, using reagents like sodium hydride and appropriate halogenated biphenyl and morpholine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like sodium hydride or halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Reactive Oxygen Species (ROS) Scavenging: The compound may act as an antioxidant, neutralizing ROS and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.
Biphenyl Derivatives: Compounds with biphenyl structures and various functional groups.
Morpholine Derivatives: Compounds containing the morpholine ring with different substituents.
Uniqueness
1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C31H31Cl2N5O4 |
|---|---|
Molekulargewicht |
608.5 g/mol |
IUPAC-Name |
3-[4-[1-[[2-(6,7-dichloro-2-oxoquinoxalin-1-yl)acetyl]-methylamino]-2-morpholin-4-ylethyl]phenyl]-N-methylbenzamide |
InChI |
InChI=1S/C31H31Cl2N5O4/c1-34-31(41)23-5-3-4-22(14-23)20-6-8-21(9-7-20)28(18-37-10-12-42-13-11-37)36(2)30(40)19-38-27-16-25(33)24(32)15-26(27)35-17-29(38)39/h3-9,14-17,28H,10-13,18-19H2,1-2H3,(H,34,41) |
InChI-Schlüssel |
VVSAPIDRRVMKFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(CN3CCOCC3)N(C)C(=O)CN4C5=CC(=C(C=C5N=CC4=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


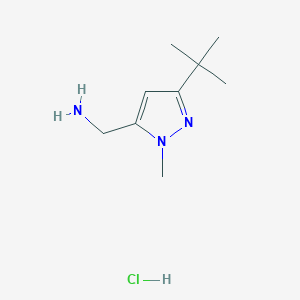
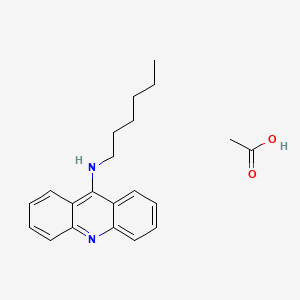
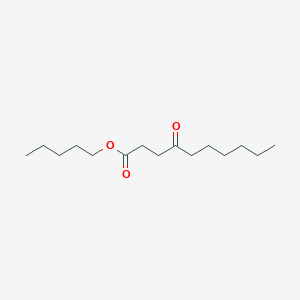
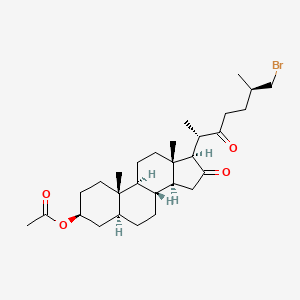
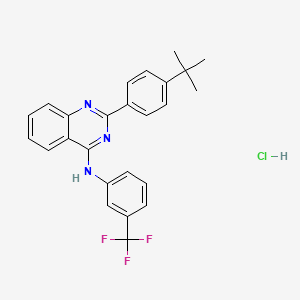
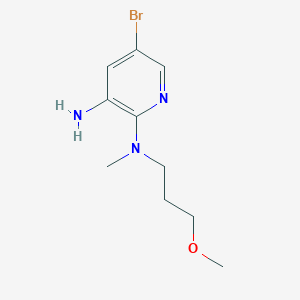
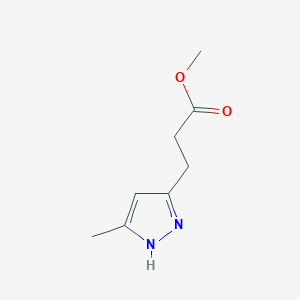
![N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide](/img/structure/B12630082.png)
![1h-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12630085.png)
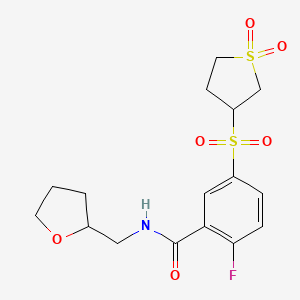
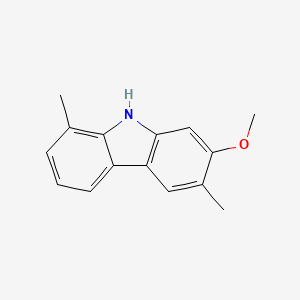
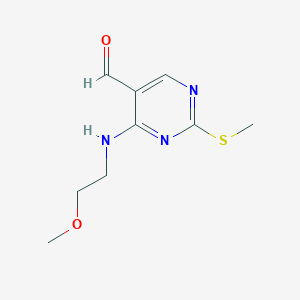
![2-(Pyridin-2-yl)ethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630101.png)
![4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid](/img/structure/B12630105.png)
